![molecular formula C14H21NO5S B1269521 tert-Butyl (mesitylsulfonyl)oxycarbamate CAS No. 36016-39-4](/img/structure/B1269521.png)
tert-Butyl (mesitylsulfonyl)oxycarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate-related compounds often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in methanol-water mixtures, utilizing sodium benzenesulfinate and formic acid. This process yields sulfones that behave as N-(Boc)-protected nitrones, which upon reaction with organometallics, give N-(Boc)hydroxylamines. These chemical transformations highlight their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives showcases strong interactions between the sulfonyl group and the thiadiazole ring in related compounds, indicating a distorted arrangement around the sulfur atom (Pedregosa et al., 1996).
Chemical Reactions and Properties
This compound compounds engage in various chemical reactions, such as the asymmetric Mannich reaction, which is crucial for the synthesis of chiral amino carbonyl compounds. These reactions underscore the compound's versatility in facilitating the synthesis of complex organic molecules with high specificity and yield (Yang, Pan, & List, 2009).
Physical Properties Analysis
While specific studies detailing the physical properties of this compound were not found, related research on tert-butyl-based compounds suggests that the incorporation of the tert-butyl group can significantly influence the lipophilicity and metabolic stability of bioactive compounds. These findings provide insights into how tert-butyl derivatives, like this compound, may exhibit unique physical properties relevant to their potential applications (Westphal et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their reactivity towards carbon dioxide and the ability to undergo chemoselective transformations, highlight the compound's functional versatility. For example, the N-tert-butyldimethylsilyloxycarbonyl group, a related silyl carbamate, demonstrates significant reactivity with a variety of electrophiles, illustrating the potential chemical behaviors of this compound under various conditions (Sakaitani & Ohfune, 1990).
Scientific Research Applications
Synthesis of Thiadiazole Derivatives tert-Butyl (mesitylsulfonyl)oxycarbamate is used in the synthesis of thiadiazole derivatives, which are related to sulfonamides. These derivatives exhibit strong interactions between the sulfonyl group and the thiadiazole ring, indicating potential applications in chemical synthesis and pharmaceutical research (Pedregosa et al., 1996).
Physicochemical and Pharmacokinetic Studies The tert-butyl group, commonly found in medicinal chemistry, is studied for its impact on the physicochemical and pharmacokinetic properties of bioactive compounds. This research focuses on how tert-butyl groups influence factors like lipophilicity and metabolic stability in drug discovery (Westphal et al., 2015).
Building Blocks in Organic Synthesis tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used as building blocks in organic synthesis. These compounds are synthesized from aldehydes and tert-butyl N-hydroxycarbamate, leading to the production of N-(Boc)hydroxylamines, highlighting their versatility in synthetic applications (Guinchard et al., 2005).
Catalytic Asymmetric Oxidation tert-Butyl disulfide undergoes catalytic asymmetric oxidation to produce tert-butyl tert-butanethiosulfinate. This process is used to synthesize chiral tert-butanesulfinyl compounds, demonstrating the role of tert-butyl groups in asymmetric synthesis and catalysis (Cogan et al., 1998).
Magnetic Studies and Complex Formation Compounds like 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) have been studied for their magnetic properties. Such compounds can form complexes with diamagnetic ions, indicating their potential in magnetic studies and material sciences (Kawakami et al., 2016).
NMR Tag for High-Molecular-Weight Systems O-tert-Butyltyrosine is used as an NMR tag in protein research. Its tert-butyl group provides a distinct NMR signal, facilitating studies in high-molecular-weight systems and measurement of ligand binding affinities (Chen et al., 2015).
Photoredox-Catalyzed Cascades in Organic Chemistry tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate is used in photoredox-catalyzed amination processes. This demonstrates its utility in organic synthesis, particularly in the construction of complex organic molecules like 3-aminochromones (Wang et al., 2022).
In Organic Synthesis as a Versatile Reagent tert-Butyl nitrite (TBN), which shares structural similarities with this compound, is widely used in organic transformations. Its applications include nitrosation, oximation, oxidation, and other reactions, showcasing its versatility as a reagent in organic synthesis (Li & Jia, 2017).
Safety and Hazards
“tert-Butyl (mesitylsulfonyl)oxycarbamate” is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .
Biochemical Analysis
Biochemical Properties
Tert-Butyl (mesitylsulfonyl)oxycarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly useful in the enantioselective aziridination of α,β-unsaturated aldehydes, where it acts as a reagent. This interaction involves the formation of aziridine rings, which are important intermediates in the synthesis of various biologically active compounds . The compound’s interaction with enzymes and proteins facilitates the formation of these rings, making it a valuable tool in organic synthesis.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make this compound a compound of interest in biochemical research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular processes. The compound’s ability to form stable complexes with biomolecules is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is hygroscopic and should be stored under inert atmosphere to maintain its stability . Over time, degradation products may form, which can alter the compound’s effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. Studies have shown that the compound’s impact on cellular function can be dose-dependent, with threshold effects observed at specific concentrations . It is important to carefully control the dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence cellular processes and overall metabolic activity. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .
properties
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 2,4,6-trimethylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-9-7-10(2)12(11(3)8-9)21(17,18)20-15-13(16)19-14(4,5)6/h7-8H,1-6H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMDSNGINQNHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189588 | |
Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36016-39-4 | |
Record name | [(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36016-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylethyl [[(2,4,6-trimethylphenyl)sulphonyl]oxy]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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